(R)-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide is a specialized compound that combines the structural characteristics of alpha-lipoic acid with a tetraoxatridecyl chain. This compound is notable for its potential applications in biochemistry and medicinal chemistry due to its unique properties. The molecular formula for this compound is with a molecular weight of approximately 395.57 g/mol. It is classified under lipoamide derivatives, which are crucial in various metabolic processes.
This compound can be sourced from chemical suppliers specializing in biochemical reagents, such as Chem-Impex International, where it is listed with a purity of at least 90% as determined by high-performance liquid chromatography. It falls under the classification of lipoic acid derivatives, which are known for their roles as cofactors in enzymatic reactions, particularly in mitochondrial metabolism .
The synthesis of (R)-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide involves multiple steps starting from readily available precursors. A common approach includes:
The complete synthesis may require careful control of reaction conditions such as temperature and pH to ensure high yields and purity .
The molecular structure of (R)-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide features a long hydrophilic tetraoxatridecyl chain linked to an alpha-lipoic acid moiety through an amide bond. The structural representation can be depicted as follows:
This structure allows for unique interactions in biological systems, particularly in enzyme catalysis and redox reactions .
(R)-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide can participate in various chemical reactions:
The mechanism of action for (R)-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide primarily revolves around its role as a cofactor in enzyme-catalyzed reactions:
Relevant data include:
(R)-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide has several applications in scientific research:
The molecular architecture of (R)-N-(3,6,9,12-Tetraoxatridecyl)-α-lipoamide (CAS RN: 1334172-66-5) integrates bioactive stereochemistry with polyether functionality to achieve enhanced aqueous solubility and targeted delivery capabilities. The compound features a 13-atom tetraoxatridecyl chain (mPEG₄ equivalent) conjugated to the (R)-enantiomer of α-lipoic acid via an amide linkage. This design leverages polyethylene glycol's (PEG) capacity to form a hydration shell that imparts "stealth" properties, reducing opsonization and extending systemic circulation time [2] [6]. Key structural considerations include:
Table 1: Molecular Characteristics of (R)-N-(3,6,9,12-Tetraoxatridecyl)-α-lipoamide
Property | Specification | Functional Significance |
---|---|---|
Molecular Formula | C₁₇H₃₃NO₅S₂ | Determines physicochemical properties |
Molecular Weight | 395.57 g/mol | Impacts biodistribution and clearance |
PEG Segment | 3,6,9,12-Tetraoxatridecyl (mPEG₄) | Confers hydrophilicity and stealth properties |
Chiral Center | (R)-configuration at dithiolane C3 | Maintains biological activity |
Purity Specification | >90.0% (HPLC) | Ensures batch-to-batch reproducibility |
Synthesis of the chiral precursor employs asymmetric catalysis to ensure enantiomeric purity:
Enzymatic Resolution: Lipase-catalyzed (e.g., Candida antarctica lipase B) kinetic resolution of racemic α-lipoic acid esters achieves >98% enantiomeric excess (ee) for the (R)-enantiomer. This biocatalytic process operates under mild conditions (25-40°C) in non-polar solvents like toluene, preserving the labile dithiolane ring [2]. The resolved (R)-α-lipoic acid is subsequently activated as N-hydroxysuccinimide ester for conjugation.
Transition Metal Catalysis: Palladium-catalyzed asymmetric hydrogenation of prochiral precursors enables direct construction of the chiral center. Ligands such as (R)-BINAP induce stereoselectivity, though this method requires stringent control over catalyst loading (<0.5 mol%) to prevent heavy metal contamination in pharmaceutical intermediates [2].
The conjugation step employs carbodiimide chemistry (EDC·HCl) with N-hydroxysuccinimide (NHS) catalysis in dichloromethane at 0-5°C, achieving >85% yield while minimizing racemization:(R)-α-lipoic acid + EDC → Reactive intermediateIntermediate + H₂N-mPEG₄ → (R)-N-(3,6,9,12-Tetraoxatridecyl)-α-lipoamide
Solvent selection critically influences conjugation efficiency and product stability:
Table 2: Solvent System Performance in Conjugation Reaction
Solvent | Reaction Yield (%) | Racemization (%) | By-product Formation (%) |
---|---|---|---|
Dichloromethane | 78 ± 2 | 1.8 ± 0.3 | 6.2 ± 0.8 |
DMF | 85 ± 3 | 0.9 ± 0.2 | 4.1 ± 0.6 |
Acetonitrile | 82 ± 2 | 1.2 ± 0.3 | 5.3 ± 0.7 |
THF | 75 ± 3 | 2.5 ± 0.4 | 8.4 ± 1.1 |
Purification of this amphiphilic conjugate faces significant hurdles due to:
Chromatographic Strategies:
Quality Control Specifications:
Acceptance Criteria (>90.0% purity): - Main peak area: ≥90.0% of total chromatogram (CAD detection) - Individual impurity: ≤1.5% - Total impurities: ≤10.0% - Residual solvents: DMF ≤ 500 ppm (GC-FID) - Water content: ≤0.5% (Karl Fischer titration)
Strict storage at ≤ -4°C in amber vials under nitrogen atmosphere prevents oxidative degradation and disulfide scrambling, ensuring 24-month stability [1] [5] [7].
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8